molecular formula C13H19IN2O B14914815 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14914815
M. Wt: 346.21 g/mol
InChI Key: CKYAKOIPISZBMW-UHFFFAOYSA-N
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Description

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol ( 1345098-44-3) is a chemical compound with a molecular formula of C13H19IN2O and a molecular weight of 346.21 g/mol . It features a piperazine core substituted with a 4-iodobenzyl group and a hydroxyethyl side chain. The piperazine scaffold is recognized as a privileged structure in medicinal chemistry, known for its versatility in drug discovery and its presence in compounds with a range of pharmacological activities . For instance, piperazine itself is a known anthelmintic agent that acts as a GABA receptor agonist, leading to paralysis in parasites . Furthermore, research on structurally similar compounds provides insight into its potential research value. One study on a related choline analog, which also contains a hydroxyethyl piperazine moiety, demonstrated significant cardiovascular effects, including sympathoinhibition, hypotension, and antihypertensive activity in animal models, likely through interaction with muscarinic receptors . Another piperazine derivative has been investigated for its neuroprotective properties against beta-amyloid-induced toxicity, suggesting potential applications in research related to neurodegenerative conditions . The specific presence of the iodine atom on the benzyl ring makes this compound a valuable intermediate for further chemical synthesis, including potential use in metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create novel molecular entities for various research applications. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H19IN2O

Molecular Weight

346.21 g/mol

IUPAC Name

2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2

InChI Key

CKYAKOIPISZBMW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters for Laboratory-Scale Synthesis

Step Reagents/Conditions Yield Range
Piperazine alkylation 4-Iodobenzyl chloride, K₂CO₃, DMF 37–90%
Ethan-1-ol addition Ethylene oxide, 40–60°C, 6–8 hours 62–90%
Purification Recrystallization (ethanol/water) 85–92%

The Boc-protected variant of piperazine (N-Boc-piperazine) is occasionally used to improve regioselectivity during alkylation, though this necessitates an additional deprotection step using trifluoroacetic acid (TFA) in dichloromethane.

Industrial Production Methods

Scale-up synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol involves:

  • Continuous Alkylation : Piperazine and 4-iodobenzyl chloride are fed into a tubular reactor (residence time: 30 minutes) at 70°C with turbulent flow regimes to minimize side reactions.
  • Ethylene Oxide Quench : The alkylated intermediate is combined with ethylene oxide in a high-pressure loop reactor (5–10 bar), achieving near-quantitative conversion within 2 hours.
  • Downstream Processing : Centrifugal partition chromatography (CPC) replaces traditional recrystallization, reducing solvent use by 40% while maintaining ≥98% purity.

Table 2: Industrial vs. Laboratory-Scale Yield Comparison

Parameter Laboratory Scale Industrial Scale
Alkylation yield 37–90% 82–88%
Ethan-1-ol addition 62–90% 94–97%
Total process time 18–32 hours 6–8 hours

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) increase nucleophilicity of piperazine’s nitrogen atoms, accelerating alkylation rates by 2.3-fold compared to toluene or dichloroethane. Conversely, non-polar solvents like cyclohexane improve precipitation during workup, reducing emulsion formation.

Temperature Control

Elevated temperatures (70–80°C) during alkylation reduce reaction time by 50% but risk N,N-dialkylation byproducts. Kinetic studies identify 65°C as optimal, balancing conversion (89%) and selectivity (94%).

Catalytic Enhancements

Recent advances incorporate phase-transfer catalysts (e.g., tetrabutylammonium bromide), enabling aqueous-organic biphasic alkylation at 25°C with 78% yield—a 22% improvement over solvent-free conditions.

Characterization and Yield Analysis

Spectroscopic Validation

Successful synthesis is confirmed by:

  • ¹H NMR : δ 3.64–3.42 ppm (piperazine –CH₂–), δ 4.69 ppm (ethanol –OH).
  • ¹³C NMR : δ 54.1–56.9 ppm (piperazine carbons), δ 72.0 ppm (ethanol C–O).
  • FT-IR : Broad O–H stretch at 3200–3400 cm⁻¹, C–I vibration at 500–600 cm⁻¹.

Table 3: Yield Variability Factors

Factor Impact on Yield Mitigation Strategy
Moisture contamination ↓ 15–30% Molecular sieves (4Å) in solvent
Stoichiometric imbalance ↓ 20% Automated reagent dosing systems
Incomplete mixing ↓ 10–25% Ultrasonic reactor assistance

Comparison with Analogous Compounds

Structural analogs reveal distinct synthetic challenges:

Table 4: Synthesis Comparison with Halogenated Piperazines

Compound Key Step Yield Complexity Driver
2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethan-1-ol Direct alkylation 70% Fluorine’s small atomic radius
2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethan-1-ol Boc protection/deprotection 65% Chlorine’s electron-withdrawing effects
Target compound Ethylene oxide quench 62–90% Iodine’s steric bulk and cost

The iodine substituent necessitates rigorous exclusion of light during synthesis to prevent C–I bond homolysis, a concern absent in fluorine/chlorine analogs.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s structure enables participation in several reaction types:

a. Alcohol Group Reactions

  • Nucleophilic Substitution : The hydroxyl group can act as a nucleophile in alkylation or acylation reactions.

  • Oxidation : Potential oxidation to ketone or aldehyde under acidic conditions.

b. Piperazine Ring Reactivity

  • Alkylation : The piperazine nitrogen can undergo alkylation with electrophiles (e.g., alkyl halides).

  • Catalyst Support : Acts as a ligand in transition-metal-catalyzed reactions (e.g., palladium-catalyzed coupling) .

c. Iodobenzyl Substituent

  • Electrophilic Substitution : The iodine atom facilitates substitution reactions (e.g., Suzuki coupling).

  • Reduction : Potential reduction to hydrogenated derivatives under catalytic hydrogenation.

Reaction Optimization

Experimental data highlight strategies to improve reaction efficiency:

a. Solvent Selection

  • Polar Aprotic Solvents : DMSO or THF enhance nucleophilicity in substitution reactions.

  • Non-Polar Solvents : CH₂Cl₂ or cyclohexane aid in precipitation and purification .

b. Temperature Control

  • Room Temperature : Ideal for base-mediated alkylation to minimize side reactions .

  • Reflux Conditions : Required for coupling reactions (e.g., EDA derivatives) .

c. Catalysts and Bases

  • Palladium Catalysts : Used in cross-coupling reactions (e.g., Suzuki) for iodobenzyl substitution .

  • K₂CO₃ : Mild base for deprotonation in alkylation steps .

Characterization and Yield Data

Spectroscopic and analytical techniques confirm reaction outcomes:

a. NMR Analysis

  • 1H NMR : Signals at δ 3.64–3.42 ppm (piperazine methylene groups) and δ 4.69 ppm (ethanol hydroxyl group) indicate successful synthesis .

  • 13C NMR : Peaks at δ 54.1–56.9 ppm (piperazine carbons) and δ 72.0 ppm (ethanol carbon) confirm structural integrity .

b. Yield Optimization

Reaction StepYield RangeReferences
Alkylation of N-Boc-piperazine37–90%
Boc Deprotection62–90%
Coupling Reactions37–70%

Comparison with Analogous Compounds

Feature2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-olSimilar Compounds
Functional Groups Hydroxyl, piperazine, iodobenzylTosyl, chlorine, fluorine substituents
Reactivity Enhanced by iodine and alcoholVariable based on substituent
Pharmacological Focus Neuroprotection, anxietyAntipsychotic, antimicrobial
Synthesis Complexity Multi-step, requires couplingSimpler alkylation

Scientific Research Applications

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The iodobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethan-1-ol moiety may participate in hydrogen bonding interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Benzyl Groups

The iodine substituent distinguishes 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol from analogs with smaller halogens (e.g., F, Cl). Key comparisons include:

Table 1: Halogen-Substituted Piperazine Derivatives
Compound Substituent Yield (%) Melting Point (°C) Key Biological Data Reference
2-(4-((4-(4-Fluorobenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol 4-Fluorobenzyl 70 114–115 N/A
2-(4-((4-(4-Chlorobenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol 4-Chlorobenzyl 72 109–110 N/A
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl N/A N/A Moderate receptor affinity
Target Compound (hypothetical) 4-Iodobenzyl N/A N/A Predicted higher lipophilicity

Key Observations :

  • Chlorine and fluorine analogs show lower melting points, suggesting iodine may further depress melting points due to disrupted crystal packing .
  • Synthetic Yields : Fluorine and chlorine derivatives achieve ~70% yields, indicating iodine substitution may require optimized conditions due to steric bulk .

Analogs with Aromatic and Heterocyclic Substituents

Compounds with non-halogen benzyl groups or heterocycles highlight the role of electronic and steric interactions:

Table 2: Aromatic and Heterocyclic Piperazine Derivatives
Compound Substituent Yield (%) Physical State Biological Activity Reference
2-(4-(3-Aminobenzyl)piperazin-1-yl)ethan-1-ol 3-Aminobenzyl N/A N/A Enhanced polarity
2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol Pyrazolylmethyl N/A N/A Anxiolytic (IC50 = N/A)
2-(4-cyclobutanecarbonylpiperazin-1-yl)ethan-1-ol Cyclobutanecarbonyl N/A Oil N/A

Key Observations :

  • Heterocycles : Pyrazole-containing derivatives () demonstrate significant anxiolytic activity, suggesting that bulky substituents like iodine may sterically hinder or enhance receptor interactions depending on the target .

Biological Activity

2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol, a compound featuring a piperazine moiety and an iodobenzyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H18N2O
Molecular Weight: 222.29 g/mol
IUPAC Name: 2-(4-(4-iodobenzyl)piperazin-1-yl)ethanol
Melting Point: Not specified in the literature.

The compound's structure is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets.

Pharmacological Properties

  • Serotonin Receptor Interaction:
    • Compounds with similar structures have been shown to interact with serotonin receptors, particularly the 5-HT6 receptor. A study indicated that derivatives containing halogen substituents, such as iodobenzyl groups, can enhance binding affinity due to potential halogen bonding interactions .
  • Antimicrobial Activity:
    • Piperazine derivatives have been explored for their antibacterial properties. For instance, structural modifications in piperazine compounds have led to significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. . While specific data on the iodobenzyl derivative is limited, it is reasonable to hypothesize similar effects based on structural analogs.
  • Inhibition of Enzymatic Activity:
    • The compound's potential as an inhibitor in enzymatic reactions has been suggested. For example, piperazine derivatives have been evaluated for their inhibitory effects on tyrosinase activity, with some showing competitive inhibition properties . The presence of an iodobenzyl group may influence the binding dynamics and efficacy as an inhibitor.

Study 1: Serotonin Receptor Ligands

A series of compounds were synthesized to assess their binding affinity to the 5-HT6 receptor. The introduction of halogen groups, including iodine, was found to enhance receptor affinity significantly. The study concluded that the presence of such substituents could be crucial for developing new ligands targeting serotonin receptors .

Study 2: Antibacterial Evaluation

Research into various piperazine derivatives demonstrated that modifications could lead to enhanced antibacterial activity. For example, compounds with iodo or bromo substitutions exhibited improved efficacy against bacterial strains compared to their non-halogenated counterparts. The study highlighted that halogen atoms could facilitate better interaction with bacterial membranes .

Study 3: Enzyme Inhibition Kinetics

Kinetic studies on tyrosinase inhibitors revealed that certain piperazine derivatives could act as effective competitive inhibitors. The study measured IC50 values for various compounds and found that those with optimal substituents showed significant inhibition at low micromolar concentrations . While specific data on this compound was not provided, its structural similarity suggests it may exhibit comparable inhibitory effects.

Data Table: Comparative Biological Activities of Piperazine Derivatives

Compound NameStructureTargetActivityReference
2-(4-(Iodobenzyl)piperazin-1-yl)ethan-1-olStructure5-HT6 ReceptorPotential ligand
4-(Fluorobenzyl)piperazinStructureTyrosinaseCompetitive inhibitor (IC50 = 40 μM)
Piperazine Derivative AStructureBacterial StrainsMIC = 3.12 μg/mL

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